S-Tert-Butyl Phenylmethanesulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Tert-Butyl Phenylmethanesulfinothioate: is an organic compound with the molecular formula C11H16OS2 It contains a tert-butyl group attached to a phenylmethanesulfinothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Tert-Butyl Phenylmethanesulfinothioate typically involves the reaction of tert-butyl phenylmethanesulfinothioate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and phenylmethanesulfinothioate in the presence of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: S-Tert-Butyl Phenylmethanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and phenylmethanesulfinothioate groups, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates, resulting in the formation of various substituted derivatives
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Tert-Butyl Phenylmethanesulfinothioate is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure allows for selective transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, although further research is needed to fully understand its biological activity and therapeutic potential.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of S-Tert-Butyl Phenylmethanesulfinothioate involves its interaction with molecular targets through nucleophilic or electrophilic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanesulfinothioate moiety can participate in redox reactions, contributing to the compound’s overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl Phenylmethanesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinothioate group.
Tert-Butyl Phenylmethanesulfinate: Contains a sulfinate group, differing in oxidation state from the sulfinothioate group.
Tert-Butyl Phenylmethanesulfide: Lacks the oxygen atom present in the sulfinothioate group, resulting in different reactivity and properties .
Uniqueness: S-Tert-Butyl Phenylmethanesulfinothioate is unique due to the presence of both the tert-butyl and phenylmethanesulfinothioate groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective transformations makes it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89523-60-4 |
---|---|
Molekularformel |
C11H16OS2 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
tert-butylsulfanylsulfinylmethylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)13-14(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
YSMFDQIECFTBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SS(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.